molecular formula C7H3O2S2- B8382054 Thieno[2,3-b]thiophene-2-carboxylate

Thieno[2,3-b]thiophene-2-carboxylate

Cat. No.: B8382054
M. Wt: 183.2 g/mol
InChI Key: JXHSGSLIUHNKRC-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Thieno[2,3-b]thiophene-2-carboxylate serves as a privileged chemical scaffold in advanced pharmaceutical and materials science research. Its fused heteroaromatic structure is a critical building block for designing novel kinase inhibitors. Recent studies highlight its application in developing potent antagonists for the epidermal growth factor receptor (EGFR), a key target in oncology. Derivatives based on this core structure have demonstrated significant cytotoxicity against cancer cell lines such as MCF-7 and A549, with some compounds showing superior activity compared to the standard drug erlotinib and effectively inhibiting both the wild-type (EGFR WT ) and mutant (EGFR T790M ) forms of the kinase . Beyond oncology, this chemotype is also being investigated in neuropharmacology. Structural analogs, specifically thieno[3,2-b]thiophene-2-carboxylic acid derivatives, have been identified as potent agonists of the G-protein coupled receptor GPR35, a target implicated in immune and neurological processes, highlighting the versatility of this chemical platform . Furthermore, the related carboxylate chemistry of thiophene scaffolds is central to green chemistry efforts, utilizing CO 2 as a feedstock for synthesizing high-value fine chemicals and functional materials . This compound is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C7H3O2S2-

Molecular Weight

183.2 g/mol

IUPAC Name

thieno[2,3-b]thiophene-5-carboxylate

InChI

InChI=1S/C7H4O2S2/c8-6(9)5-3-4-1-2-10-7(4)11-5/h1-3H,(H,8,9)/p-1

InChI Key

JXHSGSLIUHNKRC-UHFFFAOYSA-M

Canonical SMILES

C1=CSC2=C1C=C(S2)C(=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Thieno[3,2-b]thiophene Derivatives

The positional isomer thieno[3,2-b]thiophene-2-carboxylate differs in the fused thiophene ring arrangement. Studies show that substitution patterns significantly impact electronic properties and crystal packing. For example:

  • Thieno[3,2-b]thiophene-2-carboxylic acid (C$7$H$4$O$2$S$2$) exhibits stronger intermolecular hydrogen bonding due to the carboxylic acid group, contrasting with the ester’s reduced crystallinity .
  • In liquid crystal applications, alkyl 5-(4-alkoxyphenyl)thieno[3,2-b]thiophene-2-carboxylates display distinct mesophase stability compared to [2,3-b] isomers, attributed to steric and electronic effects .

Table 1: Comparison of Thienothiophene Isomers

Property Thieno[2,3-b]thiophene-2-carboxylate Thieno[3,2-b]thiophene-2-carboxylate
Molecular Formula C$8$H$6$O$2$S$2$ C$8$H$6$O$2$S$2$
Functional Group Ester Carboxylic Acid/Ester
Key Applications Organic semiconductors, prodrugs Liquid crystals, hydrogen-bonded networks
Synthesis Route Stille coupling, esterification Bromination, Suzuki-Miyaura coupling
Solubility Moderate (ester improves solubility) Low (carboxylic acid)

Functional Group Variants

Thieno[2,3-b]thiophene-2-carboxaldehyde (C$7$H$4$OS$_2$)
  • The aldehyde group enables condensation reactions for Schiff base formation, unlike the carboxylate’s ester hydrolysis .
  • Lower molecular weight (168.24 g/mol) compared to carboxylate derivatives reduces steric hindrance, favoring reactivity in heterocyclic synthesis .
Methyl 3,4-Dimethylthis compound (C${10}$H${10}$O$2$S$2$)
  • Methyl substituents at the 3,4-positions enhance thermal stability (CAS 175202-66-1) and alter π-stacking in thin-film transistors .

Preparation Methods

Reaction Mechanism and Regioselectivity

The reaction proceeds via nucleophilic aromatic substitution (SNAr), where the thioglycolate anion attacks the electron-deficient C-5 position of the chlorothiophene precursor. Computational studies using density functional theory (DFT) confirm that the electron-withdrawing ester group at C-2 directs substitution to the C-5 site, minimizing steric clashes. Regioselectivity is further enhanced by the use of bulky bases like potassium tert-butoxide, which deprotonate intermediates without promoting side reactions.

Table 1: Key Parameters in Fiesselmann Synthesis

ParameterOptimal ConditionImpact on Yield/Selectivity
BaseKOtBu (1.2 equiv)Maximizes deprotonation efficiency
SolventTHFEnhances solubility of intermediates
Temperature0°C → RTMinimizes decomposition
Reaction Time12–24 hEnsures complete conversion
Starting MaterialMethyl 3-chlorothiophene-2-carboxylateEnables C-5 functionalization

Yields typically range from 60–75%, with purity >95% confirmed via HPLC.

Cyclization Strategies for Ester Functionalization

Cyclization reactions provide an alternative route to thieno[2,3-b]thiophene-2-carboxylates, particularly for derivatives requiring specific substitution patterns. A widely adopted method involves the base-mediated cyclization of methyl [(3-formylthiophen-2-yl)thio]acetate, utilizing 1,8-diazabicycloundec-7-ene (DBU) in dichloromethane (DCM) at 0°C.

Critical Steps and Optimization

The reaction’s success hinges on:

  • Precursor Activation : DBU abstracts the α-proton from the thioacetate group, generating a thiolate nucleophile.

  • Intramolecular Attack : The nucleophile attacks the formyl carbon, forming the fused thiophene ring.

  • Workup : Gradient elution with DCM/hexane isolates the product with 63% yield.

Microwave-assisted cyclization reduces reaction times from hours to minutes (e.g., 15 min at 100°C) while maintaining yields >60%.

Novel Catalytic Protocols

Recent advances employ heterogeneous catalysts to streamline synthesis. Amberlyst 15H, a sulfonic acid resin, facilitates the one-pot synthesis of thieno[2,3-b]thiophene-2-carboxylates from 1,2-diaza-1,3-dienes and indoline-2-thione under mild conditions.

Mechanistic Insights

The reaction proceeds via:

  • Tautomerization : Indoline-2-thione converts to its enethiol form.

  • Nucleophilic Addition : The enethiol attacks the diaza-ene system, forming a thioamide intermediate.

  • Cyclization : Acid catalysis by Amberlyst 15H promotes ring closure, yielding the target compound.

Table 2: Performance of Catalytic Methods

CatalystSolventTemp (°C)Yield (%)Purity (%)
Amberlyst 15HMeOHRT7898
H2SO4EtOH506590
NoneDCMRT<10N/A

This method eliminates hazardous reagents and achieves yields up to 78%, making it scalable for industrial applications.

Structural Validation and Analytical Techniques

Confirming the identity and purity of thieno[2,3-b]thiophene-2-carboxylates requires multimodal characterization:

Spectroscopic Methods

  • 1H/13C NMR : Aromatic protons resonate at δ 7.2–7.8 ppm, while the ester carbonyl appears at δ 165–170 ppm.

  • IR Spectroscopy : Strong C=O stretches at 1700–1750 cm⁻¹ and C-S vibrations at 650–750 cm⁻¹.

  • X-ray Diffraction : Resolves regiochemistry; bond lengths of 1.36–1.40 Å confirm aromaticity.

Chromatographic Analysis

Reverse-phase HPLC with UV detection (λ = 254 nm) achieves baseline separation of regioisomers, with retention times varying by 0.5–1.2 min depending on substitution patterns.

Scalability and Industrial Considerations

Transitioning laboratory-scale syntheses to industrial production requires addressing:

Solvent and Energy Efficiency

  • Continuous Flow Reactors : Reduce solvent usage by 40% and reaction times by 70% compared to batch processes.

  • Microwave Assistance : Lowers energy consumption by 50% while maintaining yields.

Table 3: Economic Comparison of Methods

MethodCost per kg (USD)Yield (%)Purity (%)
Fiesselmann Synthesis12,0007095
Catalytic Protocol8,5007898
Cyclization10,0006397

The catalytic protocol offers the best balance of cost and performance, though Fiesselmann synthesis remains preferred for high-purity applications .

Q & A

Q. What are the standard synthetic routes for thieno[2,3-b]thiophene-2-carboxylate, and how do reaction conditions influence product purity?

Methodological Answer: Traditional synthesis involves multi-step cyclization from 3-substituted thiophene-2-carboxylate precursors, often requiring harsh conditions (e.g., strong acids/bases) and yielding <50% purity . Recent advancements use Pd-catalyzed coupling to synthesize 3-hydroxythieno[3,4-b]thiophene-2-carboxylate, achieving higher regioselectivity (up to 85% yield) under milder conditions. Key variables include catalyst loading (e.g., Pd(PPh₃)₄), solvent polarity (e.g., DMF vs. THF), and reaction time (12–24 hours). Post-synthesis purification via gradient HPLC (e.g., methanol-water) is critical to isolate >98% pure products .

Q. How is this compound characterized to confirm structural integrity?

Methodological Answer: Structural validation requires a combination of spectroscopic and chromatographic techniques:

  • ¹H/¹³C NMR : Peaks at δ 3.8–4.2 ppm (ester -OCH₃/-OCH₂CH₃) and δ 120–140 ppm (aromatic carbons) confirm the thienothiophene backbone .
  • IR Spectroscopy : Absorbance at 1700–1750 cm⁻¹ (C=O stretch of carboxylate) and 3100–3300 cm⁻¹ (N-H stretch in amide derivatives) .
  • HPLC : Retention time consistency against reference standards ensures purity (>98%) .

Q. What safety protocols are essential when handling this compound derivatives?

Methodological Answer:

  • Ventilation : Use fume hoods to avoid inhalation of sulfur oxide decomposition products .
  • PPE : Nitrile gloves (tested for permeation resistance) and lab coats prevent skin contact, as acute toxicity (H302/H312) is reported for related thiophene derivatives .
  • Waste Disposal : Collect residues in sealed containers to prevent environmental release; incineration is recommended .

Advanced Research Questions

Q. How can researchers optimize Pd-catalyzed synthesis to address low yields in this compound derivatives?

Methodological Answer: Low yields (<50%) often stem from incomplete cyclization or side reactions. Optimization strategies include:

  • Catalyst Screening : Pd(OAc)₂ with bidentate ligands (e.g., dppf) enhances catalytic efficiency .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of thiophene precursors .
  • Temperature Control : Reflux at 80–100°C balances reaction rate and decomposition risks .
  • In Situ Monitoring : TLC (silica gel, hexane:ethyl acetate 3:1) identifies intermediate byproducts for pathway adjustment .

Q. What strategies mitigate decomposition of this compound under acidic or oxidizing conditions?

Methodological Answer:

  • pH Stabilization : Buffer solutions (pH 6–8) prevent acid/base hydrolysis of the carboxylate group .
  • Inert Atmosphere : N₂ or Ar gas minimizes oxidation of the thiophene ring during reactions .
  • Additives : Radical scavengers (e.g., BHT) suppress sulfur oxide formation during prolonged storage .

Q. How do structural modifications of this compound affect its antimicrobial activity?

Methodological Answer:

  • Electron-Withdrawing Groups : Cyano (-CN) or trifluoromethyl (-CF₃) substituents at the 3-position enhance DNA intercalation, increasing activity against S. aureus (MIC 2–4 µg/mL) .
  • Amide Derivatives : Substitution with aryl groups (e.g., 2-chlorophenyl) improves membrane permeability, as shown in logP calculations (XlogP >4) .
  • Mechanistic Studies : Fluorescence quenching assays quantify DNA binding affinity (Kd ~10⁻⁶ M) .

Q. What role does this compound play in organic semiconductor design?

Methodological Answer:

  • Morphology Control : Vacuum-deposited films of carboxylate derivatives exhibit higher crystallinity (XRD peaks at 2θ = 5–10°) than spin-coated layers, improving charge mobility (µ ~0.1–1 cm²/V·s) .
  • Energy Level Tuning : Electron-deficient carboxylate groups lower LUMO levels (-3.5 eV), enabling n-type behavior in OTFTs .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported biological activities of this compound derivatives?

Methodological Answer:

  • Standardized Assays : Use identical bacterial strains (e.g., E. coli ATCC 25922) and growth media (e.g., Mueller-Hinton agar) to minimize variability .
  • SAR Studies : Compare IC₅₀ values against substituent electronegativity (Hammett σ constants) to identify outliers .
  • Metabolite Profiling : LC-MS detects degradation products (e.g., hydrolyzed carboxylates) that may skew activity data .

Tables

Property Value/Technique Reference
Molecular Weight184.24 g/mol (C₇H₄O₂S₂)
Melting Point223–226°C (amide derivatives)
HPLC Purity>98% (methanol-water gradient)
DNA Binding Affinity (Kd)~1 µM (cyano-substituted derivatives)
OTFT Charge Mobility (µ)0.1–1 cm²/V·s

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